7-Bromo-1H-indazol-5-ol 7-Bromo-1H-indazol-5-ol
Brand Name: Vulcanchem
CAS No.: 1512720-83-0
VCID: VC6784315
InChI: InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
SMILES: C1=C(C=C(C2=C1C=NN2)Br)O
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.034

7-Bromo-1H-indazol-5-ol

CAS No.: 1512720-83-0

Cat. No.: VC6784315

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.034

* For research use only. Not for human or veterinary use.

7-Bromo-1H-indazol-5-ol - 1512720-83-0

Specification

CAS No. 1512720-83-0
Molecular Formula C7H5BrN2O
Molecular Weight 213.034
IUPAC Name 7-bromo-1H-indazol-5-ol
Standard InChI InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
Standard InChI Key ZEMGQGFUMYTDTQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C=NN2)Br)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

7-Bromo-1H-indazol-5-ol (C7_7H5_5BrN2_2O) consists of a bicyclic indazole system with a bromine atom at position 7 and a hydroxyl group at position 5 (Figure 1). The molecular weight is estimated at 229.03 g/mol based on halogen substitution trends in analogous indazoles .

PropertyValue
Molecular FormulaC7_7H5_5BrN2_2O
Molecular Weight229.03 g/mol
Density (predicted)1.8–2.0 g/cm³
Boiling Point~390–410°C
LogP (logarithmic octanol-water partition coefficient)1.9–2.3

Table 1: Predicted physicochemical properties of 7-bromo-1H-indazol-5-ol, derived from brominated indazole analogs .

The bromine atom introduces steric and electronic effects that influence reactivity, while the hydroxyl group enables hydrogen bonding and acidity (predicted pKa ~9–10) .

Synthetic Methodologies

Cyclization Strategies

Synthesis of 7-bromo-1H-indazol-5-ol likely follows routes similar to those for 7-bromo-4-chloro-1H-indazol-3-amine :

  • Bromination: Electrophilic aromatic substitution (EAS) on a pre-functionalized indazole precursor using brominating agents (e.g., NBS or Br2_2).

  • Hydroxylation: Directed ortho-metalation (DoM) or Ullmann-type coupling to introduce the hydroxyl group at position 5.

A representative pathway involves:

  • Starting from 5-nitroindazole, sequential bromination (position 7) followed by nitro group reduction and diazotization/hydroxylation.

  • Purification via recrystallization (methanol/water mixtures) yields the target compound .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes EAS at positions 3 and 4 (para/ortho to hydroxyl group) :

  • Nitration: HNO3_3/H2_2SO4_4 introduces nitro groups, enabling further reduction to amines.

  • Sulfonation: Fuming H2_2SO4_4 adds sulfonic acid moieties for solubility modification.

Nucleophilic Displacement

The C7 bromine participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) :
7-Br-Indazol-5-ol+Ar-B(OH)2Pd(PPh3)47-Ar-Indazol-5-ol+B(OH)3\text{7-Br-Indazol-5-ol} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{7-Ar-Indazol-5-ol} + \text{B(OH)}_3

Challenges and Future Directions

  • Synthetic Optimization: Current routes from analogs suggest yields of 40–60% ; catalytic asymmetric methods remain unexplored.

  • Biological Profiling: No published data exists on this compound’s bioactivity, though related indazoles show COX-2 inhibition.

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